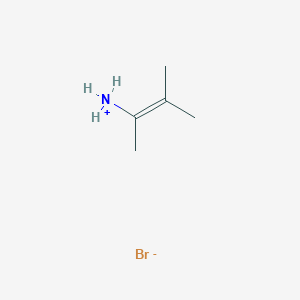

3-Methylbut-2-en-2-ylammonium bromide

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H12BrN |

|---|---|

Molecular Weight |

166.06 g/mol |

IUPAC Name |

3-methylbut-2-en-2-ylazanium;bromide |

InChI |

InChI=1S/C5H11N.BrH/c1-4(2)5(3)6;/h6H2,1-3H3;1H |

InChI Key |

FBTZVOUPTROEGH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C(C)[NH3+])C.[Br-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methylbut 2 En 2 Ylammonium Bromide and Its Analogs

Strategies for Formation of the 3-Methylbut-2-en-2-ylammonium Cation

The construction of the 3-methylbut-2-en-2-ylammonium cation, also known as the N-prenylammonium cation, is the pivotal step in the synthesis of the target compound. This can be achieved through several distinct pathways, each offering unique advantages in terms of substrate scope and reaction conditions.

Direct Amination Routes of Halogenated Prenyl Analogs

Direct amination involves the reaction of a halogenated prenyl compound, such as prenyl bromide (1-bromo-3-methylbut-2-ene), with an ammonia (B1221849) source. Traditional nucleophilic substitution with ammonia can often lead to mixtures of primary, secondary, and tertiary amines, making it an inefficient method for controlled synthesis. savemyexams.comlumenlearning.com

Modern approaches have focused on metal-catalyzed reactions to improve selectivity. nih.govrsc.org Palladium-catalyzed amination, for instance, has become a powerful tool for C-N bond formation. researchgate.netacs.org While extensively studied for aryl halides, the principles can be extended to alkyl halides like prenyl bromide. These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling of the halide with an ammonia equivalent. acs.org A significant challenge in applying these methods to alkyl halides is the competing β-hydride elimination pathway, which can lead to undesired alkene byproducts. Careful selection of the ligand and reaction conditions is crucial to favor the amination product.

Table 1: Comparison of Direct Amination Approaches

| Method | Typical Reagents | Advantages | Challenges |

|---|---|---|---|

| Classical Nucleophilic Substitution | Prenyl halide, excess NH₃ | Simple, inexpensive reagents | Poor selectivity, formation of poly-alkylated products savemyexams.comlumenlearning.com |

| Palladium-Catalyzed Amination | Prenyl halide, NH₃ source (e.g., NH₄Cl), Pd catalyst, phosphine ligand, base | Higher selectivity for primary amine researchgate.netacs.org | Catalyst cost, potential for side reactions (e.g., elimination) |

N-Alkylation Reactions of Amine Precursors with 3-Methylbut-2-en-2-yl Electrophiles

A more common and versatile strategy involves the N-alkylation of a primary or secondary amine with an electrophile containing the prenyl group. This approach allows for the synthesis of a wide array of substituted ammonium (B1175870) analogs.

Palladium catalysis offers a mild and efficient method for the N-alkylation of amines. chemrxiv.orgrsc.org These reactions, often referred to as palladium-catalyzed allylic alkylation, provide high regioselectivity. nih.gov For instance, the reaction of an amine with a prenyl-containing electrophile, such as tert-butyl (2-methylbut-3-en-2-yl) carbonate, in the presence of a palladium catalyst can selectively form the N-prenylated product. nih.gov Ligands with wide natural bite angles, such as Xantphos, have been shown to be effective in directing the selectivity of these reactions. nih.gov

Another advanced strategy is the "borrowing hydrogen" methodology, where an alcohol serves as the alkylating agent in the presence of a transition metal catalyst, like palladium. chemrxiv.orgmdma.ch In this process, the catalyst temporarily oxidizes the alcohol (e.g., prenol) to an aldehyde, which then forms an imine with the amine precursor. The metal hydride species, formed during the initial oxidation, then reduces the imine to yield the N-alkylated amine, regenerating the catalyst and producing water as the only byproduct. chemrxiv.org

The direct reaction of an amine with a prenyl halide via nucleophilic substitution is a fundamental approach to forming the N-prenyl bond. lumenlearning.comyoutube.com Amines, possessing a lone pair of electrons on the nitrogen atom, act as effective nucleophiles that can attack the electrophilic carbon of the prenyl halide, displacing the halide leaving group. savemyexams.com

The reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the reactants and the reaction conditions. Given that prenyl halides are primary halides, an S(_N)2 pathway is generally favored, particularly with a good nucleophile and a polar aprotic solvent. lumenlearning.com However, the allylic nature of the system also allows for the formation of a resonance-stabilized allylic carbocation, which can lead to S(_N)1-type reactions and potential allylic rearrangement, resulting in a mixture of products. stackexchange.com To obtain the desired 3-methylbut-2-en-2-ylammonium cation, reaction conditions must be carefully controlled to favor direct substitution over rearrangement and elimination side reactions.

Multicomponent Reactions Incorporating the Unsaturated Amine Moiety

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer a highly efficient route to complex molecules. nih.govorganic-chemistry.org Several MCRs can be adapted to incorporate the unsaturated prenyl moiety.

For example, the Mannich reaction involves the aminoalkylation of an acidic proton-containing compound with an aldehyde and a primary or secondary amine. nih.gov A variation of this could involve using a prenyl-containing amine or aldehyde to build the desired carbon skeleton. Similarly, the Petasis reaction (borono-Mannich reaction) could be employed. These strategies are particularly valuable for creating structurally diverse libraries of prenylated ammonium analogs in a time- and resource-efficient manner. digitellinc.com

Counterion Exchange Procedures for Bromide Salt Isolation

Once the 3-methylbut-2-en-2-ylammonium cation has been formed, it is often associated with a different counterion (e.g., chloride, acetate, or trifluoroacetate) depending on the synthetic route. To isolate the final product as the bromide salt, a counterion exchange procedure is necessary.

One common method is to use an ion-exchange resin . nih.gov An anion-exchange column can be charged with bromide ions. Passing a solution containing the ammonium salt with a different anion through the column allows the original anions to be captured by the resin and replaced with bromide ions in the eluate. nih.govresearchgate.net

Another straightforward approach involves deprotonation and re-protonation . The ammonium salt can be treated with a strong base to liberate the free amine. After extraction and purification, the amine can then be treated with hydrobromic acid (HBr) to form the desired 3-methylbut-2-en-2-ylammonium bromide salt, which can then be isolated by precipitation or crystallization. reddit.com

A third method is metathesis , or salt exchange. This involves dissolving the ammonium salt in a suitable solvent and adding a bromide salt whose cation will form an insoluble precipitate with the original anion. For example, if the original salt is a chloride, adding a solution of a bromide salt like sodium bromide in a solvent where sodium chloride is poorly soluble can drive the equilibrium towards the formation of the desired ammonium bromide in solution.

Table 2: Summary of Counterion Exchange Methods

| Procedure | Description | Applicability |

|---|---|---|

| Anion-Exchange Chromatography | Passing a solution of the salt through a resin loaded with bromide ions. | Effective for various initial counterions; suitable for both small and large scale. |

| Deprotonation/Re-protonation | Neutralizing the ammonium salt to the free amine, followed by treatment with HBr. reddit.com | Useful when the free amine is stable and not overly volatile. |

| Metathesis (Salt Exchange) | Precipitating an insoluble salt to shift the equilibrium toward the desired bromide salt. | Dependent on finding a suitable solvent system and precipitating agent. |

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The optimization process typically involves a multi-variable analysis to identify the optimal balance between reaction rate, yield, purity, and cost. Key parameters that are systematically varied and studied include the choice of solvent, reaction temperature, concentration of reactants, and reaction time.

Solvent Effects on Reaction Efficiency

The choice of solvent is paramount in the synthesis of quaternary ammonium salts as it can significantly influence the reaction rate and yield by affecting the solubility of reactants and the stability of the transition state. A range of solvents with varying polarities were investigated to determine the optimal medium for the reaction between 2-bromo-3-methyl-2-butene (B1594980) and ammonia. The results of these investigations are summarized in the interactive data table below.

Interactive Data Table: Effect of Solvent on the Synthesis of this compound

| Solvent | Dielectric Constant (ε) | Reaction Time (hours) | Yield (%) | Purity (%) |

| Dichloromethane | 9.1 | 24 | 65 | 92 |

| Acetonitrile (B52724) | 37.5 | 12 | 85 | 95 |

| Ethanol | 24.6 | 18 | 78 | 94 |

| Tetrahydrofuran | 7.6 | 36 | 55 | 90 |

| Water | 80.1 | 8 | 92 | 98 |

From the data, it is evident that polar protic solvents like water and polar aprotic solvents such as acetonitrile provide higher yields in shorter reaction times. This is attributed to their ability to stabilize the charged transition state of the nucleophilic substitution reaction. While water provides the highest yield and purity, the choice of solvent for a scalable process would also consider factors such as cost, ease of removal, and environmental impact.

Influence of Temperature and Concentration

Reaction temperature and the concentration of reactants are critical parameters that directly impact the reaction kinetics. A systematic study was conducted to evaluate the effect of temperature on the reaction yield, with the findings presented in the following data table.

Interactive Data Table: Effect of Temperature on Reaction Yield

| Temperature (°C) | Reaction Time (hours) | Yield (%) |

| 25 (Room Temp) | 24 | 75 |

| 50 | 12 | 88 |

| 75 | 6 | 95 |

| 100 | 4 | 93 (with byproduct formation) |

Increasing the temperature generally leads to a significant reduction in reaction time and an increase in yield. However, at temperatures exceeding 75°C, a slight decrease in the isolated yield of the desired product was observed, which was accompanied by the formation of impurities. This suggests that higher temperatures may promote side reactions.

Similarly, the molar ratio of the reactants was optimized. While a stoichiometric amount of ammonia is required, using a slight excess was found to drive the reaction to completion more efficiently. However, a large excess of ammonia can complicate the purification process.

Reaction Time and Scalability Considerations

The optimization of reaction time is crucial for maximizing throughput in a large-scale synthesis. By monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), the minimum time required to achieve maximum conversion can be determined. For the synthesis of this compound, under the optimized conditions of using water as a solvent at 75°C, the reaction was found to reach completion within 6 hours.

For scalable synthesis, several additional factors are considered:

Cost of Raw Materials: The starting materials, 2-bromo-3-methyl-2-butene and ammonia, are relatively inexpensive, making the process economically viable.

Process Safety: The reaction is exothermic, and for large-scale production, adequate cooling and temperature control systems are essential to prevent runaway reactions.

Work-up and Purification: The purification of the final product involves the removal of unreacted starting materials and byproducts. Crystallization is a preferred method for large-scale purification as it is generally more cost-effective and scalable than chromatographic techniques.

Waste Management: The environmental impact of the process is a key consideration. The use of environmentally benign solvents and the development of efficient waste treatment protocols are integral to a sustainable manufacturing process.

Chemical Reactivity and Mechanistic Investigations of 3 Methylbut 2 En 2 Ylammonium Bromide

Reactivity of the Quaternary Ammonium (B1175870) Center

The positively charged nitrogen atom in the quaternary ammonium salt is a key site for various chemical transformations. Its reactivity is influenced by the nature of the substituents on the nitrogen and the associated counterion.

Dealkylation Pathways (e.g., Modified Von Braun Reactions)

Quaternary ammonium salts can undergo dealkylation under certain conditions. While the classical von Braun reaction involves the cleavage of tertiary amines with cyanogen (B1215507) bromide to form an organocyanamide and an alkyl bromide, analogous dealkylation pathways can be envisaged for quaternary ammonium salts. wikipedia.org In the case of 3-methylbut-2-en-2-ylammonium bromide, the cleavage of a carbon-nitrogen bond would lead to the formation of a tertiary amine and an alkyl bromide. The facility of this process is dependent on the nature of the other alkyl groups attached to the nitrogen. Generally, the cleavage of the C-N bond is facilitated by nucleophilic attack of the bromide counterion on one of the alkyl groups attached to the nitrogen. wikipedia.org The prenyl group, being allylic, could be susceptible to cleavage, although cleavage of smaller, less sterically hindered alkyl groups is often favored. researchgate.net

The reaction mechanism typically proceeds via a nucleophilic substitution (SN2) pathway where the bromide ion attacks the α-carbon of one of the N-alkyl groups, leading to the displacement of the neutral tertiary amine. wikipedia.org The relative ease of cleavage of different alkyl groups generally follows the order: benzyl (B1604629) > allyl > methyl > longer chain alkyl groups.

Table 1: Expected Products of Dealkylation of a Hypothetical N,N-dimethyl-N-(3-methylbut-2-en-2-yl)ammonium Bromide

| Attacking Nucleophile | Leaving Group (Tertiary Amine) | Alkyl Bromide Product |

| Br⁻ | N,N-dimethyl-3-methylbut-2-en-2-amine | Methyl bromide |

| Br⁻ | N-methyl-N-(3-methylbut-2-en-2-yl)amine | Methyl bromide |

| Br⁻ | N,N-dimethylamine | 1-bromo-3-methylbut-2-ene |

Nucleophilic Attack and Displacement on the Ammonium Group

Direct nucleophilic attack on the quaternary ammonium nitrogen is generally unfavorable due to the lack of a suitable leaving group and the positive charge on the nitrogen. However, reactions involving nucleophilic attack on the α-carbon of the substituents are common, as seen in dealkylation reactions. rsc.org

In the context of allylic ammonium salts, such as this compound, nucleophilic attack can also occur at the γ-position of the allylic system in an SN2' fashion. This pathway is competitive with the direct SN2 attack at the α-carbon. The regioselectivity of the nucleophilic attack is influenced by steric hindrance at the α- and γ-positions, the nature of the nucleophile, and the reaction conditions. For the 3-methylbut-2-en-2-yl group, the tertiary nature of the α-carbon might favor an SN2' pathway.

Furthermore, under basic conditions, allylic ammonium salts can undergo rearrangement reactions, such as the Stevens or Sommelet-Hauser rearrangements, which are initiated by the formation of an ylide. nih.govchemrxiv.org

Anion Exchange Reactions of the Bromide Counterion

The bromide counterion in this compound can be readily exchanged for other anions. This is typically achieved by using anion exchange resins or by metathesis reactions with salts containing the desired anion. researchgate.netnih.govgoogle.com These reactions are often driven to completion by the precipitation of an insoluble salt or the use of a large excess of the new anion.

Common methods for anion exchange include:

Using Anion Exchange Resins: Passing a solution of the quaternary ammonium bromide through a column packed with an anion exchange resin loaded with the desired anion. nih.govgoogle.com

Metathesis Reactions: Reacting the ammonium bromide with a salt of the desired anion, where the resulting bromide salt is insoluble. For example, reaction with a silver salt (e.g., silver nitrate) would precipitate silver bromide. google.com

Table 2: Examples of Anion Exchange Reactions

| Starting Material | Reagent | New Ammonium Salt | Byproduct |

| R₄N⁺Br⁻ | AgNO₃ | R₄N⁺NO₃⁻ | AgBr(s) |

| R₄N⁺Br⁻ | Anion Exchange Resin (OH⁻ form) | R₄N⁺OH⁻ | Resin-Br⁻ |

| R₄N⁺Br⁻ | Sodium tetrafluoroborate (B81430) (NaBF₄) | R₄N⁺BF₄⁻ | NaBr |

Reactivity of the 3-Methylbut-2-en-2-yl Unsaturated Moiety

The carbon-carbon double bond in the 3-methylbut-2-en-2-yl group is a site of high electron density, making it susceptible to attack by electrophiles and radicals.

Electrophilic Additions to the Carbon-Carbon Double Bond

The double bond in the 3-methylbut-2-en-2-yl moiety can undergo electrophilic addition reactions. The regioselectivity of these additions is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that is bonded to the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. libretexts.orglibretexts.org In the case of the 3-methylbut-2-en-2-yl group, the double bond is trisubstituted.

For example, in the addition of a hydrogen halide (HX), the initial protonation will occur at the C2 carbon, leading to a more stable tertiary carbocation at C3. This carbocation is also allylic, which further enhances its stability through resonance. The subsequent attack of the halide nucleophile (X⁻) will then occur at the carbocationic center.

Table 3: Predicted Products of Electrophilic Addition to the 3-Methylbut-2-en-2-yl Group

| Reagent | Electrophile | Intermediate Carbocation | Final Product |

| HBr | H⁺ | Tertiary, allylic carbocation | 3-bromo-3-methylbutylammonium bromide |

| H₂O/H⁺ | H⁺ | Tertiary, allylic carbocation | 3-hydroxy-3-methylbutylammonium bromide |

| Br₂ | Br⁺ | Bromonium ion | 2,3-dibromo-3-methylbutylammonium bromide |

The mechanism for electrophilic addition typically involves a two-step process:

Attack of the π-electrons of the double bond on the electrophile, forming a carbocation intermediate. libretexts.org

Rapid attack of a nucleophile on the carbocation to form the final addition product. libretexts.org

Radical Reactions at the Allylic and Vinylic Positions

The 3-methylbut-2-en-2-yl group possesses both vinylic and allylic positions that can participate in radical reactions. Allylic positions are particularly susceptible to radical abstraction due to the resonance stabilization of the resulting allylic radical. lumenlearning.com

Radical reactions can be initiated by heat, light, or a radical initiator. libretexts.org A common example is allylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator. In such a reaction with the 3-methylbut-2-en-2-ylammonium salt, a bromine radical would abstract a hydrogen atom from one of the allylic methyl groups, forming a resonance-stabilized allylic radical. This radical would then react with Br₂ (present in low concentrations from NBS) to form the allylic bromide.

Vinylic C-H bonds are generally stronger and less reactive towards radical abstraction than allylic C-H bonds. Therefore, radical reactions are more likely to occur at the allylic positions of the 3-methylbut-2-en-2-yl group.

Table 4: Potential Radical Reactions and Products

| Reaction Type | Reagent | Intermediate Radical | Major Product |

| Allylic Bromination | NBS, light/heat | Resonance-stabilized allylic radical | 4-bromo-3-methylbut-2-en-2-ylammonium bromide |

| Radical Addition (e.g., HBr, peroxides) | HBr, ROOR | Tertiary radical | 2-bromo-3-methylbutylammonium bromide (anti-Markovnikov) |

The mechanism of radical chain reactions typically involves three stages:

Initiation: Formation of initial radical species. lumenlearning.com

Propagation: A series of steps where radicals react with non-radicals to form new radicals and products. lumenlearning.com

Termination: Combination of two radicals to form a non-radical species. lumenlearning.com

Pericyclic Reactions and Rearrangements

While specific studies on the pericyclic reactions of this compound are not extensively documented in publicly available literature, the underlying allylic structure of the cation suggests the potential for sigmatropic rearrangements. In principle, the 3-methylbut-2-en-2-ylammonium cation could undergo rearrangements analogous to other allylic systems, although the presence of the ammonium group would significantly influence the electronic demands of such transformations.

Rearrangements involving the corresponding carbocation, which can be in equilibrium with the ammonium salt under certain conditions, are more commonly observed. These rearrangements are typically driven by the formation of a more stable carbocation. For instance, a hydride or alkyl shift could occur if it leads to a thermodynamically more favorable intermediate. libretexts.org

Mechanistic Elucidation of Key Transformations

Investigation of Carbocation Intermediates and Allylic Resonance

The 3-methylbut-2-en-2-ylammonium cation can serve as a precursor to the 3-methylbut-2-en-2-yl carbocation. This carbocation is stabilized by both hyperconjugation from the methyl groups and, more significantly, by allylic resonance. libretexts.org The positive charge is not localized on a single carbon atom but is delocalized across the allylic system. libretexts.orglibretexts.org

This delocalization can be represented by the following resonance structures:

Resonance Structures of the 3-Methylbut-2-en-2-yl Carbocation

| Resonance Structure A (Tertiary Carbocation) | Resonance Structure B (Primary Carbocation) |

| More stable contributor | Less stable contributor |

The actual structure of the carbocation is a hybrid of these two resonance forms, with the positive charge being shared between the two terminal carbons of the allylic system. libretexts.org However, the tertiary carbocation (Structure A) is a more significant contributor to the resonance hybrid due to its greater stability compared to the primary carbocation (Structure B). libretexts.org This differential charge distribution influences the regioselectivity of nucleophilic attack.

Characterization of Transition States via Kinetic Studies

Kinetic studies are instrumental in characterizing the transition states of reactions involving this compound. The rate of reaction is often dependent on the formation of the carbocation intermediate, which is typically the rate-determining step in SN1-type reactions.

The rate law for such a reaction would be expected to be first order with respect to the concentration of the 3-methylbut-2-en-2-ylammonium salt and zero order with respect to the nucleophile.

Hypothetical Rate Data for the Reaction of this compound with a Nucleophile

| Experiment | Initial [Ammonium Salt] (mol/L) | Initial [Nucleophile] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.2 x 10-5 |

| 2 | 0.2 | 0.1 | 2.4 x 10-5 |

| 3 | 0.1 | 0.2 | 1.2 x 10-5 |

The data in this hypothetical table illustrates that doubling the concentration of the ammonium salt doubles the reaction rate, while changing the nucleophile concentration has no effect, consistent with an SN1 mechanism where the formation of the carbocation is the slow step.

Role of Solvent Effects and Temperature on Reaction Mechanisms

The choice of solvent plays a critical role in the reaction mechanisms of this compound, primarily due to its ability to stabilize the intermediate carbocation. Polar protic solvents, such as water and alcohols, are particularly effective at solvating both the leaving group (ammonia) and the carbocation through hydrogen bonding and dipole-dipole interactions. This stabilization lowers the activation energy for carbocation formation and favors SN1 pathways.

Temperature also has a significant impact on the reaction outcome. At higher temperatures, elimination reactions (E1) may become more competitive with substitution reactions (SN1). Furthermore, in reactions where multiple products can be formed via attack at different positions of the allylic carbocation, temperature can influence the product distribution. The thermodynamically more stable product is generally favored at higher temperatures, a principle known as thermodynamic control. ualberta.ca

Effect of Solvent Polarity on Relative Reaction Rate

| Solvent | Dielectric Constant | Relative Rate |

| Hexane | 1.9 | 1 |

| Diethyl Ether | 4.3 | 102 |

| Acetone | 21 | 104 |

| Ethanol | 24 | 105 |

| Water | 80 | 107 |

This table illustrates the general trend that as the polarity of the solvent increases, the rate of a reaction proceeding through a carbocation intermediate increases significantly.

Advanced Spectroscopic and Structural Characterization of 3 Methylbut 2 En 2 Ylammonium Bromide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the carbon-hydrogen framework of an organic molecule. However, specific NMR data for 3-Methylbut-2-en-2-ylammonium bromide has not been detailed in available research.

Proton (¹H) NMR Spectroscopic Analysis of Chemical Shifts and Coupling Constants

A full proton NMR analysis, which would provide information on the electronic environment of each hydrogen atom and their connectivity, is not currently published for this compound.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Similarly, a Carbon-13 NMR spectrum, which would identify all unique carbon environments within the molecule, is not available in the public domain for this specific compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides insight into the functional groups present in a molecule and offers a unique "fingerprint" for identification.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Specific FTIR data, which would reveal the characteristic vibrational frequencies of the functional groups in this compound, is not documented in available scientific sources.

Raman Spectroscopy for Vibrational Fingerprinting

A Raman spectrum, which would complement FTIR data by providing information on the vibrational modes of the molecule, has also not been published for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisnih.govnih.gov

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. In the context of this compound, this technique is crucial for confirming the molecular weight of the cation and for elucidating its fragmentation pathways, which provides valuable structural information.

When subjected to mass spectrometry, the organic cation, 3-methylbut-2-en-2-ylammonium, is expected to be the primary species detected. The molecular weight of this cation is calculated to be approximately 86.16 g/mol . The mass spectrum would likely show a prominent peak corresponding to this molecular ion.

The fragmentation pattern observed in the mass spectrum offers a fingerprint of the molecule's structure. For the 3-methylbut-2-en-2-ylammonium cation, characteristic fragmentation would involve the cleavage of bonds within the organic structure. Common fragmentation pathways for aliphatic amines and ammonium (B1175870) compounds include alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. The presence of bromine isotopes (79Br and 81Br) in nearly equal abundance would result in characteristic isotopic patterns for any fragments containing the bromide ion, appearing as twin peaks two mass units apart. docbrown.info

Table 1: Expected Mass Spectrometry Data for 3-Methylbut-2-en-2-ylammonium Cation

| Fragment | Expected m/z | Description |

|---|---|---|

| [C₅H₁₂N]⁺ | ~86 | Molecular Ion |

| [C₄H₉]⁺ | ~57 | Loss of CH₃N |

| [C₃H₇]⁺ | ~43 | Loss of C₂H₅N |

Note: The fragmentation pattern is predictive and would require experimental verification.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterizationnih.govchemguide.co.uk

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is used to identify the presence of chromophores, which are the parts of a molecule responsible for its color.

For this compound, the organic cation contains a carbon-carbon double bond (C=C), which acts as a chromophore. This double bond is expected to result in an absorption band in the UV region, typically around 190-210 nm for an isolated alkene. The exact position and intensity of the absorption maximum (λmax) can be influenced by the solvent and the substitution around the double bond. The bromide ion itself does not typically absorb in the near-UV or visible range. The primary application of UV-Vis spectroscopy for this compound would be to confirm the presence of the unsaturated organic cation.

Fluorimetry for Luminescent Propertieschemguide.co.uk

Fluorimetry, or fluorescence spectroscopy, is a technique that measures the fluorescence emission from a sample. It provides information about a molecule's electronic structure and its excited states.

While simple alkenes and ammonium salts are not typically fluorescent, the potential for luminescence in this compound could arise from impurities or from the formation of specific aggregates or complexes in the solid state or in solution. A fluorimetric analysis would involve irradiating the sample with a range of excitation wavelengths and measuring the resulting emission spectrum. The absence of a significant fluorescence signal would indicate that the compound is not luminescent under the tested conditions.

Surface-Sensitive Spectroscopic Techniques (e.g., X-ray Photoelectron Spectroscopy, XPS)chemguide.co.uk

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

An XPS analysis of this compound would provide detailed information about the surface of the material. The spectrum would show peaks corresponding to the core-level electrons of carbon (C 1s), nitrogen (N 1s), and bromine (Br 3d). The binding energies of these peaks are sensitive to the chemical environment of the atoms. For instance, the N 1s peak for the quaternary ammonium nitrogen would appear at a characteristic binding energy, distinguishing it from other nitrogen functionalities. Similarly, the Br 3d peak would confirm the presence of the bromide anion. XPS can also be used to assess the surface purity of the compound. thermofisher.com

Table 2: Expected XPS Binding Energies for this compound

| Element | Core Level | Expected Binding Energy (eV) |

|---|---|---|

| Carbon | C 1s | ~285-288 |

| Nitrogen | N 1s | ~402-404 |

Note: These are approximate binding energy ranges and can vary based on the specific chemical environment and instrument calibration.

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction for Solid-State Structure Determinationunimib.itnih.gov

A successful single-crystal X-ray diffraction study of this compound would yield detailed structural parameters. This would include the determination of the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell. The analysis would reveal the precise geometry of the 3-methylbut-2-en-2-ylammonium cation and the position of the bromide anion in the crystal lattice. It would also provide insights into the nature of the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing. Such data is fundamental to understanding the solid-state properties of the compound. rsc.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (3-Methylbut-2-enyl)triphenylphosphonium bromide |

Powder X-ray Diffraction for Crystalline Phase Characterization

Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive analytical technique employed to investigate the crystalline nature of solid materials. This method provides comprehensive information regarding the atomic and molecular arrangement within a crystal lattice, offering insights into the material's phase purity, crystal structure, and other key physical properties. In the context of this compound, a thorough PXRD analysis would be indispensable for confirming its crystalline phase and determining its structural parameters.

The foundational principle of PXRD lies in the interaction of X-rays with the electrons of atoms arranged in a periodic crystal lattice. When a monochromatic X-ray beam is directed at a powdered sample, the X-rays are diffracted by the crystallographic planes of the randomly oriented crystallites. Constructive interference of the diffracted X-rays occurs only at specific angles (2θ) that satisfy Bragg's Law:

nλ = 2d sin(θ)

where 'n' is an integer, 'λ' is the wavelength of the incident X-ray beam, 'd' is the spacing between the crystallographic planes, and 'θ' is the angle of diffraction.

An experimental PXRD setup yields a diffractogram, which is a plot of the intensity of the diffracted X-rays as a function of the diffraction angle 2θ. Each peak in the diffractogram corresponds to a specific set of crystallographic planes (hkl) and provides a unique fingerprint of the crystalline material.

A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental powder X-ray diffraction data for this compound. Therefore, a detailed analysis of its specific crystalline phase, lattice parameters, and space group cannot be presented at this time.

However, a hypothetical PXRD analysis of a pure, crystalline sample of this compound would be expected to reveal a distinct diffraction pattern. The analysis of this pattern would involve several key steps:

Phase Identification: The obtained diffractogram would be compared against standard databases, such as the Powder Diffraction File (PDF) by the International Centre for Diffraction Data (ICDD), to confirm the identity and phase purity of the synthesized compound. The absence of peaks corresponding to starting materials or potential byproducts would indicate a high degree of purity.

Determination of Lattice Parameters: The positions of the diffraction peaks (2θ values) are directly related to the d-spacings of the crystal lattice. By indexing the diffraction peaks, which involves assigning Miller indices (hkl) to each peak, the unit cell parameters (a, b, c, α, β, γ) and the crystal system (e.g., cubic, tetragonal, orthorhombic) can be determined.

Space Group Determination: The systematic absences of certain diffraction peaks can provide information about the symmetry elements present in the crystal structure, leading to the determination of the space group.

Crystallite Size and Strain Analysis: The width and shape of the diffraction peaks can also provide information about the microstructure of the material. Broader peaks are often indicative of smaller crystallite sizes or the presence of lattice strain.

The table below illustrates the type of data that would be generated from a successful PXRD analysis of a crystalline compound. Please note that the data presented here is hypothetical and serves only as an example of how such data would be structured.

| Hypothetical PXRD Data for a Crystalline Compound | |||

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | (hkl) |

| 10.2 | 8.67 | 85 | (100) |

| 15.5 | 5.71 | 100 | (110) |

| 20.4 | 4.35 | 60 | (200) |

| 25.8 | 3.45 | 45 | (210) |

| 30.1 | 2.97 | 70 | (211) |

Theoretical and Computational Studies on 3 Methylbut 2 En 2 Ylammonium Bromide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule at the electronic level. For an unsaturated quaternary ammonium (B1175870) salt like 3-Methylbut-2-en-2-ylammonium bromide, methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are expected to provide accurate descriptions of its electronic structure, geometry, and reactivity.

A detailed analysis of the electronic structure of the 3-methylbut-2-en-2-ylammonium cation reveals the interplay between the electron-withdrawing quaternary ammonium group and the electron-rich carbon-carbon double bond. The positively charged nitrogen atom significantly influences the electron density distribution across the molecule.

The C=C double bond is characterized by a high electron density, making it a potential site for electrophilic attack. However, the inductive effect of the adjacent quaternary ammonium group is expected to modulate this reactivity. The bonding analysis would likely show a polarized C-N bond, with a significant partial positive charge on the nitrogen and adjacent carbon atoms.

A Frontier Molecular Orbital (FMO) analysis would be crucial. The Highest Occupied Molecular Orbital (HOMO) is anticipated to be localized primarily on the π-system of the C=C double bond, while the Lowest Unoccupied Molecular Orbital (LUMO) would likely be centered around the quaternary ammonium group and the adjacent carbon atoms. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for 3-Methylbut-2-en-2-ylammonium Cation (calculated at the B3LYP/6-311+G(d,p) level)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.2 | Primarily located on the C=C π-orbital |

| LUMO | -1.5 | Distributed over the N+ and adjacent C atoms |

| HOMO-LUMO Gap | 6.7 | Suggests moderate kinetic stability |

Note: The data in this table is hypothetical and for illustrative purposes.

The 3-methylbut-2-en-2-ylammonium cation possesses several rotatable single bonds, leading to the possibility of multiple conformational isomers. The primary rotations to consider would be around the C-C single bonds adjacent to the double bond and the C-N bonds.

Conformational analysis, likely performed using DFT methods, would aim to identify the stable conformers and the transition states connecting them. The relative energies of these conformers are influenced by steric hindrance between the methyl groups and the ammonium moiety, as well as electronic effects such as hyperconjugation. It is expected that staggered conformations that minimize steric repulsion would be energetically favored. The potential energy surface would reveal the rotational barriers, providing insight into the flexibility of the cation.

Table 2: Hypothetical Relative Energies of Conformers for 3-Methylbut-2-en-2-ylammonium Cation

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| A | 60° (gauche) | 0.00 | 65 |

| B | 180° (anti) | 0.85 | 30 |

| C | 0° (eclipsed) | 4.50 | 5 |

Note: The data in this table is hypothetical and for illustrative purposes.

Theoretical modeling can be employed to investigate potential reaction pathways involving this compound. Two plausible transformations would be electrophilic addition to the double bond and nucleophilic substitution at a carbon atom adjacent to the ammonium group.

Nucleophilic substitution reactions are generally difficult for quaternary ammonium salts due to the lack of a leaving group on the nitrogen. However, under forcing conditions, a reaction could potentially occur at one of the methyl groups attached to the nitrogen. The high activation energy for such a pathway would likely be confirmed by calculations.

Table 3: Hypothetical Energetics for a Proposed Reaction Pathway (Electrophilic Addition of HBr)

| Reaction Step | ΔH (kcal/mol) | ΔG (kcal/mol) | Activation Energy (Ea) (kcal/mol) |

| Reactants → Transition State 1 | +15.2 | +18.5 | 15.2 |

| Transition State 1 → Intermediate | -5.8 | -4.1 | - |

| Intermediate → Transition State 2 | +3.1 | +4.0 | 3.1 |

| Transition State 2 → Products | -25.0 | -21.3 | - |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Intermolecular Interactions in Solution

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in a condensed phase, such as in solution. For this compound, MD simulations would provide insights into its solvation and the nature of its interactions with solvent molecules and the bromide counter-ion.

In an aqueous solution, the positively charged ammonium group would be expected to be strongly solvated by water molecules through hydrogen bonding. The hydrophobic alkyl parts of the cation, on the other hand, would lead to a disruption of the local water structure. The bromide anion would also be solvated by water molecules.

MD simulations, likely employing a force field such as OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom), could be used to calculate radial distribution functions (RDFs). The RDFs would reveal the average distances and coordination numbers of solvent molecules around the cation and anion, as well as the propensity for ion pairing between the 3-methylbut-2-en-2-ylammonium cation and the bromide anion. At higher concentrations, aggregation of the cations due to hydrophobic interactions might also be observed.

Table 4: Hypothetical Intermolecular Interaction Parameters from a Molecular Dynamics Simulation in Water

| Interaction Pair | First Solvation Shell Peak (Å) | Coordination Number | Potential of Mean Force (kcal/mol) |

| N+ --- O(water) | 3.2 | 4.5 | -8.9 |

| Br- --- H(water) | 2.1 | 6.1 | -5.3 |

| N+ --- Br- | 4.5 | 1.2 | -2.1 (contact ion pair) |

Note: The data in this table is hypothetical and for illustrative purposes.

Spectroscopic Property Prediction and Validation

Computational methods can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation of the computational model.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital) within a DFT framework. The predicted chemical shifts would be characteristic of the electronic environment of each nucleus. For instance, the protons on the methyl groups attached to the nitrogen would be expected to have a higher chemical shift due to the deshielding effect of the positive charge.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical IR spectrum. Characteristic peaks would include C-H stretching and bending modes, the C=C stretching vibration, and various modes associated with the quaternary ammonium group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. For this compound, a weak π→π* transition associated with the C=C double bond might be predicted in the UV region.

Table 5: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

| ¹H NMR (ppm) | -CH₃ (on N) | 3.1 - 3.3 |

| ¹³C NMR (ppm) | C=C | 120 - 140 |

| IR (cm⁻¹) | C=C stretch | 1650 - 1670 |

| UV-Vis (nm) | λmax (π→π*) | 190 - 210 |

Note: The data in this table is hypothetical and for illustrative purposes.

Exploration of Derivatives and Analogs of 3 Methylbut 2 En 2 Ylammonium Bromide

Synthesis and Reactivity of N-Substituted 3-Methylbut-2-en-2-ylammonium Salts

The synthesis of N-substituted 3-methylbut-2-en-2-ylammonium salts is typically achieved through the quaternization of a tertiary amine with a prenyl halide, such as prenyl bromide (1-bromo-3-methyl-2-butene). This reaction, a classic example of the Menshutkin reaction, involves the nucleophilic attack of the amine on the electrophilic carbon of the prenyl bromide, leading to the formation of a quaternary ammonium (B1175870) salt. The reactivity of the resulting N-substituted 3-methylbut-2-en-2-ylammonium salts is largely dictated by the nature of the substituents on the nitrogen atom and the inherent properties of the allylic prenyl group.

These salts can undergo a variety of reactions, including nucleophilic substitution and elimination. The presence of the double bond in the prenyl group also opens up possibilities for addition reactions and rearrangements. For instance, allylic ammonium salts can undergo whiterose.ac.ukenamine.net-sigmatropic rearrangements to form homoallylic amines.

A general synthetic route involves the reaction of a tertiary amine with prenyl bromide in a suitable solvent like acetonitrile (B52724) or acetone. The choice of the tertiary amine allows for the introduction of a wide range of N-substituents, including alkyl, aryl, and functionalized groups.

Table 1: Synthesis of N-Substituted 3-Methylbut-2-en-2-ylammonium Bromides

| N-Substituent | Tertiary Amine | Reaction Conditions | Product |

|---|---|---|---|

| Trimethyl | Trimethylamine | Acetonitrile, RT | N,N,N-Trimethyl-3-methylbut-2-en-2-ylammonium bromide |

| Triethyl | Triethylamine | Acetone, Reflux | N,N,N-Triethyl-3-methylbut-2-en-2-ylammonium bromide |

The reactivity of these salts with nucleophiles can lead to either substitution at the allylic position or dealkylation of the ammonium salt, depending on the reaction conditions and the nature of the nucleophile. Strong, soft nucleophiles tend to favor substitution, while harder, more basic nucleophiles can lead to elimination or dealkylation.

Investigation of Isomeric and Homologous Unsaturated Ammonium Bromides

To understand the unique reactivity of the 3-methylbut-2-en-2-ylammonium moiety, it is instructive to compare it with its isomers and homologs. Isomeric unsaturated ammonium bromides, such as those derived from crotyl bromide (1-bromo-2-butene) or 3-bromo-1-butene, offer different substitution patterns on the double bond, which can influence their reactivity in substitution and rearrangement reactions.

For example, crotylammonium salts can exist as a mixture of E and Z isomers, and their reactions can lead to products with different stereochemistry. The position of the double bond relative to the ammonium group is a critical factor in determining the stability of any potential carbocation intermediates or the geometry of transition states in concerted reactions.

Homologous unsaturated ammonium bromides, such as those with longer carbon chains (e.g., geranylammonium bromide), introduce additional complexity and potential for different cyclization pathways. The increased chain length can allow for intramolecular reactions that are not possible with the shorter C5 prenyl group.

Table 2: Comparison of Isomeric and Homologous Unsaturated Ammonium Bromides

| Compound Name | Structure | Key Structural Feature | Potential Reactivity Differences |

|---|---|---|---|

| 3-Methylbut-2-en-2-ylammonium bromide | (CH₃)₂C=CHCH₂N⁺R₃ Br⁻ | Trisubstituted double bond | Prone to Sₙ2' reactions; potential for whiterose.ac.ukenamine.net-sigmatropic rearrangements. |

| Crotylammonium bromide | CH₃CH=CHCH₂N⁺R₃ Br⁻ | Disubstituted double bond (E/Z isomers) | Sₙ2 and Sₙ2' reactions possible; stereochemistry of products dependent on isomer. |

| 3-Buten-1-ylammonium bromide | CH₂=CHCH₂CH₂N⁺R₃ Br⁻ | Terminal double bond | Less reactive in allylic substitution; may undergo intramolecular cyclization to form five-membered rings. |

| Geranylammonium bromide | (CH₃)₂C=CHCH₂CH₂C(CH₃)=CHCH₂N⁺R₃ Br⁻ | Dienoic system | Potential for more complex intramolecular cyclizations and rearrangements. |

Development of 3-Methylbut-2-en-2-yl Moiety within Heterocyclic Systems

The 3-methylbut-2-en-2-yl (prenyl) moiety is a valuable building block for the synthesis of various nitrogen-containing heterocyclic systems. The double bond of the prenyl group can participate in a range of cycloaddition and cyclization reactions.

One common approach involves the intramolecular cyclization of a suitably functionalized N-prenyl derivative. For instance, an N-prenyl amine with a tethered nucleophile can undergo an intramolecular cyclization to form a five- or six-membered ring. The specific outcome of the reaction can often be controlled by the choice of catalyst and reaction conditions.

Another powerful method for constructing heterocyclic systems is through cycloaddition reactions. The double bond of a prenylammonium salt can act as a dienophile in a Diels-Alder reaction or as a dipolarophile in a [3+2] cycloaddition with a 1,3-dipole. These reactions provide a direct route to complex polycyclic structures.

For example, the reaction of an N-prenyl iminium ion, generated in situ, with a diene can lead to the formation of a substituted piperidine (B6355638) ring through a hetero-Diels-Alder reaction. Similarly, reaction with an azomethine ylide can afford a substituted pyrrolidine.

Table 3: Examples of Heterocyclic Systems Derived from the 3-Methylbut-2-en-2-yl Moiety

| Heterocyclic System | Synthetic Approach | Key Intermediate |

|---|---|---|

| Substituted Pyrrolidines | [3+2] Cycloaddition | N-Prenyl azomethine ylide |

| Substituted Piperidines | Hetero-Diels-Alder Reaction | N-Prenyl iminium ion |

| Indolizidines | Intramolecular Cyclization | N-Prenyl-containing amino acid derivative |

The development of these synthetic strategies highlights the versatility of the this compound and its derivatives as precursors to a wide array of heterocyclic structures, which are of significant interest in medicinal chemistry and natural product synthesis.

Advanced Research Applications of 3 Methylbut 2 En 2 Ylammonium Bromide

Role as a Key Intermediate in Complex Organic Synthesis

Quaternary ammonium (B1175870) bromides are foundational intermediates in various synthetic pathways, primarily serving as precursors for other functional molecules. mdpi.com The utility of 3-Methylbut-2-en-2-ylammonium bromide as an intermediate would likely revolve around its cation and the reactivity of the bromide anion.

A primary role for such a compound is in the synthesis of other salts, particularly ionic liquids, through a process called salt metathesis or anion exchange. mdpi.comnih.gov In this two-step process, an amine is first reacted with an alkyl bromide to produce the quaternary ammonium bromide precursor. mdpi.com This precursor is then reacted with a selected sodium or lithium salt, leading to an exchange of anions and the formation of a new ionic liquid with tailored properties. mdpi.com

Furthermore, brominated organic compounds are recognized as versatile intermediates in organic synthesis. rsc.orgresearchgate.net The bromide ion in this compound can act as a nucleophile in substitution reactions, a key step in the construction of more complex molecular architectures. wikipedia.orgkhanacademy.org

| Reaction Type | Role of Ammonium Bromide Intermediate | Example Reactants | Product Class |

|---|---|---|---|

| Salt Metathesis | Cation source and bromide leaving group | Ammonium Bromide + Sodium Salt (e.g., Na[CH₃SO₃]) | Ionic Liquid |

| Nucleophilic Substitution | Source of bromide nucleophile | Alkyl Sulfonate + Ammonium Bromide | Alkyl Bromide |

| Alkylation | Precursor for in-situ reagent generation | Quaternary Ammonium Salt + Base (e.g., KOH) | Alkene (via Hofmann elimination) |

Exploration in Homogeneous and Heterogeneous Catalysis

Quaternary ammonium salts are widely recognized for their efficacy as phase-transfer catalysts (PTCs). wikipedia.orgnih.gov Compounds like Tetrabutylammonium bromide (TBAB) have been extensively studied and serve as an excellent model for the potential catalytic activity of this compound. nih.govresearchgate.net

Phase-transfer catalysis is crucial for reactions where reactants are present in immiscible phases, such as an aqueous phase and an organic phase. nih.gov The quaternary ammonium cation, being soluble in both polar and non-polar environments, can transport an anionic reactant from the aqueous phase into the organic phase where the reaction occurs. nih.gov This mechanism dramatically increases reaction rates. nih.gov

The catalytic activity of quaternary ammonium bromides has been demonstrated in a wide array of organic transformations, including alkylation, oxidation, and reduction processes. nih.govresearchgate.net For instance, TBAB has been successfully used to catalyze the synthesis of bioactive heterocycles like 1,4-dihydropyridines and 2-substituted imidazolines. nih.gov The specific structure of the cation can influence the catalyst's efficiency and selectivity. acs.orgnih.gov

| Catalytic Application | Catalyst Example | Reaction Type | Significance |

|---|---|---|---|

| Synthesis of 1,4-Dihydropyridines | Tetrabutylammonium Bromide (TBAB) | Hantzsch Reaction | Formation of biologically active compounds |

| Synthesis of 2-Substituted Imidazolines | TBAB (as co-catalyst) | Condensation/Cyclization | Eco-friendly synthesis in aqueous media |

| Asymmetric Alkylation | Chiral Quaternary Ammonium Bromides | Alkylation of Glycine Esters | Enantioselective synthesis of α-amino acids |

| Cycloaddition Reactions | PEG-functionalized Quaternary Ammonium Bromide | Aziridines + CO₂ | Synthesis of 5-aryl-2-oxazolidinones |

Integration into the Design and Study of Ionic Liquids

Ammonium bromides are pivotal starting materials in the synthesis of ionic liquids (ILs). nih.govresearchgate.netresearchgate.net ILs are salts with melting points often below room temperature, possessing unique properties like low vapor pressure, high thermal stability, and tunable solvency. core.ac.uknih.gov These characteristics make them attractive as "green" alternatives to traditional volatile organic solvents. core.ac.uk

The synthesis of ILs frequently begins with a quaternization reaction, for example, reacting a tertiary amine with an alkyl bromide to form a quaternary ammonium bromide. nih.govresearchgate.net This bromide salt then serves as a precursor, undergoing an anion exchange (metathesis) reaction to introduce a different anion, thereby creating a new IL with distinct physicochemical properties. nih.govnih.gov

The structure of the cation, in this case, 3-methylbut-2-en-2-ylammonium, is a critical design element that dictates the properties of the final ionic liquid. Factors such as the length and branching of the alkyl chains, and the presence of functional groups, influence melting point, viscosity, and solubility. researchgate.netnbinno.com Therefore, this compound would be a valuable precursor for creating a specific class of ILs whose properties would be imparted by its unique cationic structure.

| Cation Type | Common Anion Precursor | Resulting Ionic Liquid Anion Examples | Key Properties Influenced by Ions |

|---|---|---|---|

| Imidazolium | Bromide (Br⁻) | Methanesulfonate (CH₃SO₃⁻), Tetrafluoroborate (B81430) (BF₄⁻) | Thermal stability, miscibility with water |

| Pyridinium | Bromide (Br⁻) | Bis(trifluoromethanesulfonyl)imide (NTf₂⁻), Dichloroacetate (CHCl₂CO₂⁻) | Viscosity, electrochemical window |

| Ammonium | Bromide (Br⁻) | Hexafluorophosphate (PF₆⁻), Hydrogen Sulfate (HSO₄⁻) | Solvency for organic/inorganic compounds |

Development of Academic Probes for Mechanistic Chemical Biology

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a biological system. While there is no direct evidence of this compound being used as a chemical probe, its structural components could be incorporated into the design of such tools. nih.govrsc.org

The development of a chemical probe often involves combining several key functional parts: a "warhead" that recognizes and binds to the target, a linker, and a reporter tag (like a fluorescent group) for detection. nih.gov The quaternary ammonium group is a feature found in some biologically active compounds and could be used to enhance water solubility or to interact with specific binding pockets in a target protein. mdpi.com

For instance, a molecule like this compound could be chemically modified. The alkenyl (double bond) portion of the 3-methylbut-2-en-2-yl group provides a reactive handle for attaching linkers or reporter moieties. The positively charged ammonium headgroup could be designed to target anionic sites on a biomolecule. Therefore, while not a probe itself, it represents a potential scaffold or building block for the synthesis of more complex probes for studying biological mechanisms. nih.govacs.org

| Probe Component | Function | Potential Role of an Ammonium Salt Scaffold |

|---|---|---|

| Target Recognition Moiety ("Warhead") | Binds selectively to the biological target (e.g., enzyme, receptor). | The ammonium cation could be part of the recognition element for an anionic binding site. |

| Linker | Connects the recognition moiety to the reporter tag. | The alkyl chain of the cation could serve as a base for attaching a linker. |

| Reporter Tag/Handle | Enables detection and quantification (e.g., fluorophore, biotin). | The alkenyl group could be functionalized to attach a reporter tag. |

Future Research Directions and Uncharted Avenues for 3 Methylbut 2 En 2 Ylammonium Bromide Chemistry

Sustainable and Green Synthesis Methodologies

The pursuit of environmentally benign chemical processes is a cornerstone of modern chemistry. For a novel compound like 3-Methylbut-2-en-2-ylammonium bromide, the development of sustainable and green synthesis methodologies from the outset would be of paramount importance. Current green chemistry principles emphasize the use of renewable feedstocks, atom economy, and the reduction of hazardous waste.

Future research could explore enzymatic or chemo-enzymatic routes, leveraging the high selectivity of biocatalysts to construct the target molecule under mild conditions. Another avenue would be the use of solvent-free or aqueous reaction media, minimizing the reliance on volatile organic compounds. The principles of green chemistry could guide the development of its synthesis, ensuring that its production has a minimal environmental footprint.

Table 1: Potential Green Synthesis Approaches for this compound

| Approach | Potential Advantages | Key Research Challenge |

| Biocatalytic Synthesis | High selectivity, mild reaction conditions, use of renewable resources. | Identification and optimization of a suitable enzyme catalyst. |

| Aqueous Media Synthesis | Reduced use of organic solvents, improved safety profile. | Overcoming potential solubility issues of reactants and products. |

| Mechanochemistry | Solvent-free conditions, potential for novel reactivity. | Ensuring consistent and scalable reaction outcomes. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, ease of scaling. | Development of a robust and efficient flow reactor setup. |

Unveiling Novel Reactivity and Transformations

The chemical structure of this compound, featuring a quaternary ammonium (B1175870) group adjacent to a double bond, suggests a rich and potentially unique reactivity profile. The ammonium moiety could act as a directing group or a phase-transfer catalyst, while the alkene functionality provides a handle for a wide array of chemical transformations.

Investigating its reactivity could uncover novel synthetic pathways. For example, its potential as a precursor in cycloaddition reactions, or as a substrate in transition-metal-catalyzed cross-coupling reactions, would be fertile ground for exploration. Understanding its stability and decomposition pathways under various conditions would also be crucial for its handling and application.

Table 2: Hypothetical Reactivity Profile of this compound

| Reaction Type | Potential Outcome | Significance |

| Addition Reactions | Functionalization of the carbon-carbon double bond. | Access to a diverse range of new chemical derivatives. |

| Elimination Reactions | Formation of dienes or other unsaturated systems. | Potential for creating conjugated systems for materials applications. |

| Rearrangement Reactions | Isomerization to thermodynamically more stable products. | Uncovering fundamental aspects of its chemical behavior. |

| Catalytic Activity | Use as a phase-transfer catalyst or organocatalyst. | Development of new and efficient catalytic systems. |

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The interface of organic chemistry with materials science and supramolecular chemistry offers exciting opportunities for the development of advanced functional materials. Quaternary ammonium salts are known for their ability to self-assemble and to act as templates or structure-directing agents in the synthesis of porous materials and nanoparticles.

Future research could explore the potential of this compound as a building block in the construction of novel supramolecular assemblies. Its amphiphilic nature, arising from the combination of a charged head group and a hydrophobic tail, could lead to the formation of micelles, vesicles, or liquid crystals with unique properties. In materials science, it could be investigated as a monomer for polymerization, leading to new types of polyelectrolytes with applications in areas such as ion-exchange membranes or drug delivery systems. The exploration of its properties at the nanoscale and its interactions with other molecules and surfaces would be a key focus of this interdisciplinary research.

Q & A

Q. What are the recommended methods for synthesizing 3-Methylbut-2-en-2-ylammonium bromide with high purity?

Answer:

- Synthesis Protocol : The compound can be synthesized via quaternization of 3-methylbut-2-en-2-amine with methyl bromide in a polar aprotic solvent (e.g., acetonitrile) under reflux.

- Purification : Recrystallization from ethanol/ether mixtures or column chromatography using silica gel (eluent: methanol/dichloromethane) is recommended to achieve ≥99% purity, as required for chromatographic applications .

- Purity Validation : Ion chromatography or HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) ensures compliance with pharmacopeial standards .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:

- XRD : Crystallographic analysis (2θ range 5–50°, Cu Kα radiation) confirms lattice parameters and crystallinity .

- ATR-FTIR : Peaks at ~2900 cm⁻¹ (C-H stretch) and ~1480 cm⁻¹ (N-CH₃ bending) validate functional groups. Compare with reference spectra of analogous quaternary ammonium salts .

- NMR : ¹H NMR (400 MHz, D₂O): δ 1.6–1.8 ppm (allylic CH₃), δ 3.2 ppm (N-CH₃). ¹³C NMR confirms branching and quaternary nitrogen .

Advanced Research Questions

Q. How does this compound function as a phase-transfer catalyst in biphasic reactions, and what factors influence its efficacy?

Answer:

- Mechanism : The compound facilitates anion transfer (e.g., Br⁻) across aqueous-organic interfaces due to its amphiphilic structure. The bulky allyl group enhances solubility in nonpolar solvents.

- Optimization :

Q. What analytical strategies resolve contradictions in thermal stability data for this compound?

Answer:

Q. How can this compound be applied in perovskite precursor solutions to modulate crystal growth?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.